2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane is a spiro compound characterized by a unique structure where a dioxane ring is fused with a nonane ring. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane typically involves the condensation of 2,3-butanediol with cyclopentanone under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying spiro compounds.
Biology: The compound’s stability and unique structure make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which 2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: Similar in structure but lacks the dimethyl groups.
2,2,7,7-Tetramethyl-1,6-dioxaspiro[4.4]nonane: Another spiro compound with different substituents.
Uniqueness
2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other spiro compounds .
Properties
CAS No. |
6290-15-9 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2,3-dimethyl-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C9H16O2/c1-7-8(2)11-9(10-7)5-3-4-6-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
VKTMZODNTNRDIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2(O1)CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.